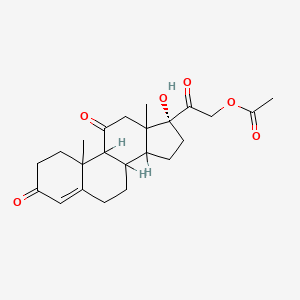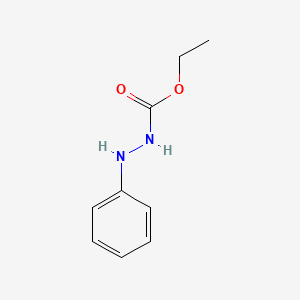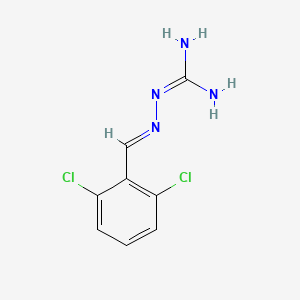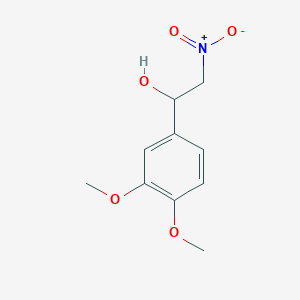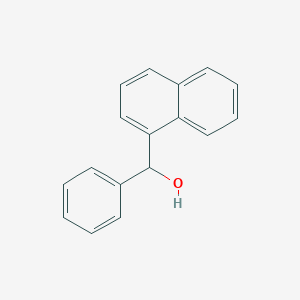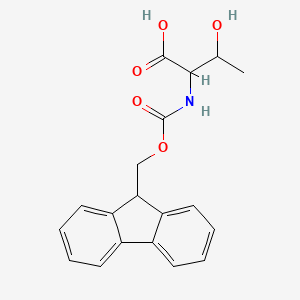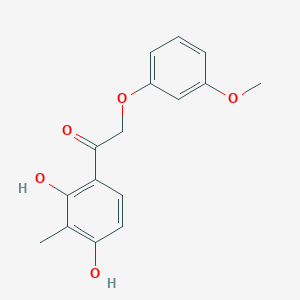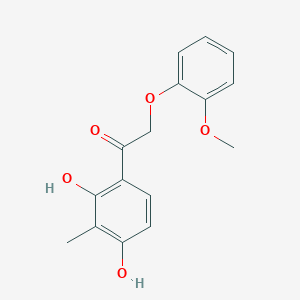
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone is an organic compound with a complex structure that includes both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-3-methylbenzaldehyde and 2-methoxyphenol.
Condensation Reaction: The aldehyde group of 2,4-dihydroxy-3-methylbenzaldehyde reacts with the hydroxyl group of 2-methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating biological pathways.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
Material Science: It contributes to the structural and functional properties of the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone: Similar structure but lacks the methyl group.
1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone: Similar structure but lacks the methoxy group.
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of both the methyl and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-10-12(17)8-7-11(16(10)19)13(18)9-21-15-6-4-3-5-14(15)20-2/h3-8,17,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMZXLKUAHGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B7772353.png)
![(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B7772363.png)
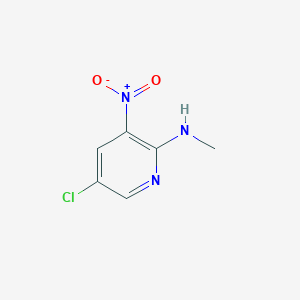
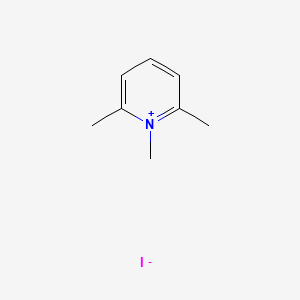
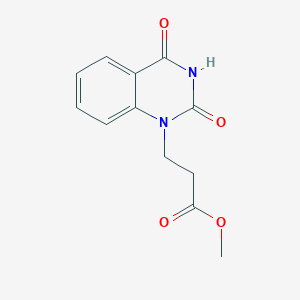
![6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one](/img/structure/B7772390.png)
